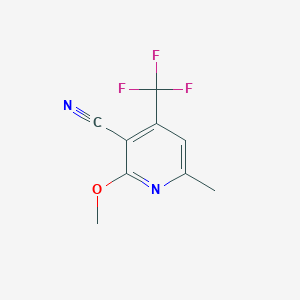

2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-methoxy-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-5-3-7(9(10,11)12)6(4-13)8(14-5)15-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIJYHLHJWAQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)OC)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-6-methylpyridine with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

2-Methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties. Key areas of research include:

- Antimicrobial Activity : Studies have shown that 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile exhibits significant antimicrobial effects against various bacterial strains and fungi. The zones of inhibition against pathogens like E. coli and C. albicans indicate its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that this compound has cytotoxic effects on cancer cell lines. For instance, it has demonstrated IC50 values indicating effective inhibition of cell growth in mouse lymphoma cells (IC50 = 1.5 µM) while being less harmful to human fibroblast cells (IC50 > 100 µM).

Agrochemical Applications

Due to its herbicidal properties, the compound is being explored for use in agricultural settings:

- Weed Control : As part of the trifluoromethylpyridine class, it shows promise in controlling key weeds in cereal crops such as wheat. This application is significant given the increasing need for effective herbicides with lower environmental impact .

Antimicrobial Activity Study

A comprehensive evaluation of the antimicrobial efficacy of derivatives of this compound was conducted against E. coli, S. aureus, and various fungi. Results indicated substantial antimicrobial properties, particularly against dermatophytes and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile was tested against several cancer cell lines, revealing substantial inhibition of cell growth with varying IC50 values depending on the specific cell type tested.

Mechanistic Insights

Research into the mechanism of action revealed interactions with enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders. This highlights the compound's versatility in both therapeutic and agricultural contexts.

Mechanism of Action

The mechanism of action of 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Boiling/Melting Points and Solubility

- 6-Methyl-4-(trifluoromethyl)nicotinonitrile (): Boiling point = 57°C, indicating high volatility compared to bulkier derivatives.

- 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile (): Melting point = 181°C, attributed to strong intermolecular forces (e.g., hydrogen bonding via -SH group).

- Target Compound : Expected higher melting point than 6-methyl-4-CF₃ analogue due to methoxy group enhancing polarity.

Electronic Effects

- The CF₃ group at position 4 is a strong electron-withdrawing group, stabilizing the pyridine ring and reducing electron density at adjacent positions. This effect is consistent across analogues .

- Methoxy (OCH₃) at position 2 donates electrons via resonance, contrasting with thiol (SCH₃) in , which is less electron-donating.

Biological Activity

2-Methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

The chemical structure of 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is characterized by a pyridine ring with a trifluoromethyl group and a methoxy group attached. Its molecular formula is C₁₁H₈F₃N₃O, and it has a molecular weight of 253.20 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity.

The biological activity of 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile can be attributed to its interaction with various biological targets. Research indicates that it may modulate enzyme activities and receptor interactions, potentially affecting signaling pathways involved in inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated that 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 - 256 µg/mL |

| Escherichia coli | 50 µg/mL |

| Streptococcus agalactiae | 75 µg/mL |

These results suggest its potential as an antibacterial agent, particularly against Gram-positive bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies revealed that it induces apoptosis in various cancer cell lines through mechanisms involving the downregulation of specific proteins associated with cell survival. For instance:

| Cell Line | Effect | Concentration |

|---|---|---|

| T24T (bladder cancer) | Induction of apoptosis | 60 µM |

| HCT116 (colon cancer) | Reduced tumor growth in xenograft mice | 150 mg/kg b.w. for six weeks |

These findings indicate that the compound may interfere with critical pathways in cancer cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile in different biological contexts:

- Antibacterial Efficacy : A study conducted on clinical strains of Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth, showing promise as a therapeutic agent against resistant strains.

- Cancer Treatment : In animal models, treatment with this compound resulted in significant tumor size reduction in xenografted mice, indicating its potential role as an adjunct therapy in cancer management.

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization and substitution reactions starting from precursors like cyanoacetamide and trifluoroacetylacetate derivatives. An optimized method involves:

- Cyclization : Reacting cyanoacetamide with ethyl trifluoroacetoacetate under mild conditions (e.g., 80–100°C) in the presence of a base like ammonium acetate.

- Chlorination/Substitution : Treating the intermediate with phosphoryl chloride (POCl₃) and tetramethylammonium chloride (TMAC) in dichloromethane at 85°C for 5 hours, achieving yields up to 91% . Methoxy and methyl groups are introduced via nucleophilic substitution or Pd-catalyzed coupling.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- 1H/13C NMR : Compare chemical shifts with structurally related compounds. For example, the methoxy group (δ ~3.6–3.8 ppm in DMSO-d₆) and trifluoromethyl signals (δ ~120–130 ppm in 13C NMR) are critical markers .

- Melting Point (M.P.) Analysis : Validate purity by comparing observed M.P. (e.g., 192–195°C for analogs ) with literature values.

- Mass Spectrometry (MS) : Confirm molecular weight using FAB-MS or ESI-MS (e.g., [M+H]+ peaks for nitrile derivatives ).

Q. What safety protocols are essential when handling this nitrile-containing compound?

- Toxicity Mitigation : Nicotinonitrile derivatives may exhibit neurotoxic or hepatotoxic effects. Follow EPA provisional guidelines for lab handling, including:

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the introduction of substituents (e.g., methoxy, trifluoromethyl) on the pyridine ring?

- Directing Group Strategy : Use electron-withdrawing groups (e.g., nitriles) to direct electrophilic substitution. For example, the nitrile at position 3 enhances reactivity at positions 2 and 6 .

- Catalytic Methods : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) or copper-catalyzed methoxylation under inert atmospheres .

Q. What computational tools can predict the bioactivity of this compound, and how do structural modifications impact target binding?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes such as ketohexokinase (KHK). The trifluoromethyl group enhances hydrophobic binding, while the methoxy group modulates solubility .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against targets like sulfonamide receptors .

Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved?

- Cross-Validation : Compare data with structurally analogous compounds. For instance, a 4-methoxyphenyl substituent causes upfield shifts in aromatic protons (δ 7.06–7.65 ppm ), whereas electron-withdrawing groups like trifluoromethyl downfield-shift adjacent carbons .

- Isotopic Labeling : Use 15N or 19F-labeled analogs to clarify ambiguous signals in crowded spectral regions .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Prodrug Design : Convert the nitrile to a hydrolytically stable amine via reduction (e.g., LiAlH4) or protect it as a thioamide .

- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous solubility and reduce rapid clearance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 82% vs. 91%) for similar analogs?

- Parameter Screening : Re-evaluate reaction variables such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.